molecular formula C4H16N2O4S B3343170 Ethyl-ammonium sulfate CAS No. 507-18-6

Ethyl-ammonium sulfate

Cat. No. B3343170
CAS RN: 507-18-6
M. Wt: 188.25 g/mol
InChI Key: ZGARNLJTTXHQGS-UHFFFAOYSA-N
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Description

Ethyl-ammonium sulfate is a type of quaternary ammonium salt. Quaternary ammonium salts are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency, and non-toxicity .


Synthesis Analysis

The synthesis of ethyl-ammonium sulfate involves a reaction that transfers a proton from H2SO4 to triethylamine (TEA). This process has been confirmed using 1H NMR and FT-IR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of ethyl-ammonium sulfate has been studied using density functional theory (DFT) studies and molecular dynamics (MD) simulations. These studies focus on the role of hydrogen bonds in the structure formation of the ionic liquid .


Chemical Reactions Analysis

The chemical reactions involving ethyl-ammonium sulfate have been studied extensively. For instance, it has been found that the protic ionic liquid, TEAS, was electrochemically characterized by measuring its potential window and various adsorptions and desorption reactions .


Physical And Chemical Properties Analysis

Ethyl-ammonium sulfate is known for its high solubility. It dissociates into Ammonium (NH4)+ and Sulfate (SO4)2- in aqueous solutions. It is particularly useful as a precipitant as it is highly soluble, stabilizes the protein structure, has a relatively low density, is readily available, and is relatively inexpensive .

Safety and Hazards

When handling ethyl-ammonium sulfate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Future Directions

Research is ongoing to develop quaternary ammonium salt polymers with high molecular weights, strengthen the research on the relationships between the structures and their properties, and pinpoint relevant application fields . There is also interest in using biological approaches for treating saline wastewater, which could involve the use of ethyl-ammonium sulfate .

properties

IUPAC Name

ethanamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARNLJTTXHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.CCN.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964936
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-ammonium sulfate

CAS RN

507-18-6
Record name Sulfuric acid, di(ethylamine) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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